Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate
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Overview
Description
Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides a rigid and three-dimensional structure, which can impart unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate typically involves the formation of the spirocyclic ring system followed by esterification. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for a unique mode of binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride: This compound has a similar spirocyclic structure but with an oxygen atom in the ring, which can impart different chemical and biological properties.
Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride: Another similar compound with variations in the position of the ester group and the spirocyclic nitrogen.
Uniqueness
Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of a methyl group at the 7-position. This configuration can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 7-methyl-2-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-8-3-5-11(6-4-8)7-12-9(11)10(13)14-2/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
GVEHLUMRKWTNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CNC2C(=O)OC |
Origin of Product |
United States |
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